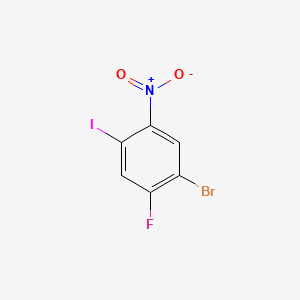

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZPOZOFBGRDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681983 | |

| Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-77-0 | |

| Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous structures and predictive models to offer insights into its physical characteristics, reactivity, and potential synthetic applications. This guide is intended to serve as a valuable resource for researchers and professionals working with complex halogenated nitroaromatics.

Chemical and Physical Properties

This compound is a multifaceted aromatic compound with the molecular formula C₆H₂BrFINO₂. Its structure incorporates several key functional groups that dictate its chemical behavior: a bromine atom, a fluorine atom, an iodine atom, and a nitro group, all substituted on a benzene ring. The interplay of the electronic and steric effects of these substituents results in a unique reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrFINO₂ | - |

| Molecular Weight | 373.90 g/mol | - |

| CAS Number | 1226808-77-0 | [1] |

| Predicted Boiling Point | 315.6 ± 42.0 °C | [2] |

| Predicted Density | 2.406 ± 0.06 g/cm³ | [2] |

| Predicted Storage | Sealed in dry, Room Temperature | [2] |

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended.

Reactivity and Stability

The reactivity of this compound is largely governed by the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution.[3] Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are particularly activated for nucleophilic attack.

The halogens (Br, F, I) also influence the reactivity. Fluorine is the most electronegative, and the C-F bond is the strongest, making it the least likely to be displaced in nucleophilic substitution reactions compared to bromine and iodine. The iodine atom, being the largest and least electronegative of the halogens present, is the most probable leaving group in SNAr reactions.

The compound is predicted to be chemically stable under standard ambient conditions (room temperature) when stored in a dry, sealed container.[2]

Potential Synthetic Applications

Polyhalogenated nitroaromatics are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals and agrochemicals. The multiple distinct halogen substituents on this compound offer the potential for sequential and site-selective cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) or nucleophilic aromatic substitutions. This allows for the controlled introduction of various functional groups, making it a versatile scaffold for the synthesis of novel compounds. For instance, similar compounds like 1-Fluoro-3-iodo-5-nitrobenzene are utilized in the development of anti-cancer agents.[4]

Experimental Protocols (Proposed)

Given the absence of specific published experimental protocols for this compound, a plausible synthetic route and characterization workflow are proposed based on established methodologies for similar compounds.

Proposed Synthesis

A potential synthetic route could involve the nitration of a pre-existing polyhalogenated benzene. For example, a method analogous to the synthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene could be adapted.[5] This would involve the careful nitration of 1-bromo-2-fluoro-4-iodobenzene using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

Illustrative Reaction Scheme:

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and agrochemical research. The described methodology is based on a logical, multi-step synthetic route, commencing with the commercially available starting material, 4-bromo-3-fluoroaniline. Each step of the synthesis is elucidated with a focus on the underlying chemical principles, including the strategic manipulation of substituent directing effects in electrophilic aromatic substitution. This guide offers comprehensive, step-by-step experimental protocols, data presentation in tabular format, and visual diagrams to ensure clarity and reproducibility for researchers in the field of synthetic organic chemistry.

Introduction

Polysubstituted benzenes are fundamental structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The precise arrangement of various substituents on the aromatic ring is paramount to the biological activity and physicochemical properties of these compounds. This compound is a complex halogenated and nitrated aromatic compound that serves as a versatile intermediate for further chemical transformations. The presence of four distinct substituents, each with unique electronic and steric properties, makes its synthesis a challenging yet illustrative example of modern synthetic strategy.

This guide details a robust and efficient two-step synthesis of this compound. The synthetic strategy hinges on the principles of electrophilic aromatic substitution and the Sandmeyer reaction, carefully considering the directing effects of the substituents to achieve the desired regiochemistry.[2][3]

Synthetic Strategy and Rationale

The chosen synthetic pathway commences with 4-bromo-3-fluoroaniline, a readily available starting material.[4][5] The synthesis proceeds in two key steps:

-

Diazotization and Iodination (Sandmeyer-type Reaction): The amino group of 4-bromo-3-fluoroaniline is converted into a diazonium salt, which is subsequently displaced by an iodine atom to yield the intermediate, 1-bromo-2-fluoro-4-iodobenzene.[6][7]

-

Electrophilic Nitration: The intermediate is then subjected to nitration to introduce the nitro group at the C5 position, yielding the final product, this compound.[8]

The rationale for this sequence is rooted in the directing effects of the substituents.[9] The amino group in the starting material is a strong ortho, para-director, but its conversion to other functionalities via diazotization allows for strategic introduction of other groups. In the final nitration step, the combined directing effects of the fluorine and iodine atoms on the intermediate guide the incoming nitro group to the desired position.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene

This step involves the conversion of the amino group of 4-bromo-3-fluoroaniline to an iodo group via a Sandmeyer-type reaction. The reaction proceeds through a diazonium salt intermediate.[10][11]

Reaction Scheme:

Caption: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-fluoroaniline | 190.02 | 10.0 g | 0.0526 |

| Concentrated Sulfuric Acid | 98.08 | 15 mL | - |

| Deionized Water | 18.02 | 100 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.0 g | 0.0580 |

| Potassium Iodide (KI) | 166.00 | 13.1 g | 0.0789 |

| Diethyl Ether | 74.12 | 150 mL | - |

| Saturated Sodium Thiosulfate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g (0.0526 mol) of 4-bromo-3-fluoroaniline in 50 mL of deionized water and 15 mL of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 4.0 g (0.0580 mol) of sodium nitrite in 20 mL of deionized water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate beaker, dissolve 13.1 g (0.0789 mol) of potassium iodide in 30 mL of deionized water.

-

Slowly add the potassium iodide solution to the diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding 50 mL of saturated sodium thiosulfate solution to reduce any excess iodine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-bromo-2-fluoro-4-iodobenzene as a pale yellow oil.

Step 2: Synthesis of this compound

The final step is the electrophilic nitration of the synthesized intermediate. The directing effects of the fluorine (ortho, para-directing) and iodine (ortho, para-directing) substituents will guide the nitro group to the C5 position.[12]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2-fluoro-4-iodobenzene | 300.90 | 10.0 g | 0.0332 |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |

| Concentrated Nitric Acid | 63.01 | 5 mL | - |

| Ice | - | 100 g | - |

| Ethanol | 46.07 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 10.0 g (0.0332 mol) of 1-bromo-2-fluoro-4-iodobenzene to the cold sulfuric acid with stirring.

-

Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the halo-benzene, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Data Summary

| Compound | Structure | Molar Mass ( g/mol ) | Appearance |

| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.02 | White to light brown crystalline solid |

| 1-Bromo-2-fluoro-4-iodobenzene | C₆H₃BrFI | 300.90 | Pale yellow oil |

| This compound | C₆H₂BrFINO₂ | 345.90 | Crystalline solid |

Conclusion

This technical guide outlines a reliable and reproducible synthetic pathway for this compound. By leveraging a strategic combination of a Sandmeyer-type reaction and a regioselective electrophilic nitration, the target molecule can be synthesized from a commercially available starting material. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers in the synthesis of complex polysubstituted aromatic compounds for various applications in drug discovery and materials science.

References

- 1. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 2. fiveable.me [fiveable.me]

- 3. m.youtube.com [m.youtube.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS: 1226808-77-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a highly functionalized aromatic compound. Its structure, featuring four different substituents on the benzene ring—bromo, fluoro, iodo, and nitro groups—makes it a potentially valuable building block in organic synthesis. The electronic properties of these substituents create a unique reactivity profile, suggesting its utility as an intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Halogenated nitroaromatic compounds are known precursors for a variety of pharmaceuticals and other bioactive molecules.[1][2]

Physicochemical Properties

Quantitative data for this compound is limited to basic identifiers and supplier-provided information. No comprehensive, experimentally verified datasets for properties such as melting point, boiling point under various pressures, or detailed solubility profiles have been found in the public domain.

| Property | Value | Source |

| CAS Number | 1226808-77-0 | [3][4][5] |

| Molecular Formula | C₆H₂BrFINO₂ | [5] |

| Molecular Weight | 345.89 g/mol | [5] |

| Purity | >98% (typically) | [5] |

| Appearance | Not consistently reported; likely a solid | N/A |

| Storage Conditions | Sealed in a dry environment at room temperature. | [4] |

| Predicted Boiling Point | 315.6 ± 42.0 °C | [4] |

| Predicted Density | 2.406 ± 0.06 g/cm³ | [4] |

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound could not be located in the public scientific literature or patent databases. However, the synthesis would likely involve a multi-step process starting from a less substituted benzene derivative. A plausible synthetic approach would be the nitration of a 1-bromo-2-fluoro-4-iodobenzene precursor.

General Workflow for Nitration of Halogenated Benzenes:

The following diagram illustrates a generalized workflow for the nitration of a halogenated benzene, which could be adapted for the synthesis of the target compound.

Caption: Generalized workflow for the synthesis of a nitroaromatic compound.

Note on Experimental Details: The specific reaction conditions, such as the choice of nitrating agent, solvent, temperature, and reaction time, would need to be optimized for the specific substrate to achieve a good yield and regioselectivity of the desired product, this compound. Purification would likely be achieved through column chromatography.

Analytical Characterization

Detailed analytical data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this compound are not publicly available. Chemical suppliers may offer access to certificates of analysis with some of this information upon request.[6]

General Analytical Workflow:

The following diagram outlines a typical workflow for the analytical characterization of a synthesized organic compound.

Caption: Standard workflow for the analytical characterization of a chemical compound.

Applications in Research and Drug Development

While specific applications for this compound are not documented in the searched literature, its structural motifs suggest potential utility as a versatile intermediate in the synthesis of more complex molecules. Halogenated and nitrated aromatic compounds are frequently employed in the development of pharmaceuticals and agrochemicals.[1][2]

The presence of multiple reactive sites allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution. The nitro group can also be readily reduced to an amine, providing a key functional group for further derivatization, such as in the synthesis of benzimidazoles, a common scaffold in medicinal chemistry.

Potential Synthetic Utility:

The following diagram illustrates a hypothetical reaction pathway where this compound could serve as a precursor to a substituted benzimidazole derivative.

Caption: Hypothetical pathway for the synthesis of a benzimidazole derivative.

Conclusion

This compound is a commercially available, highly functionalized aromatic compound with significant potential as a building block in organic synthesis. However, a comprehensive public body of literature detailing its synthesis, characterization, and applications is currently lacking. Researchers and drug development professionals interested in utilizing this compound should anticipate the need for significant in-house process development and analytical characterization. Its utility as a precursor for complex, biologically active molecules, particularly heterocyclic compounds, remains a promising area for future exploration.

References

- 1. 1187385-70-1 Cas No. | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | Apollo [store.apolloscientific.co.uk]

- 2. eontrading.uk [eontrading.uk]

- 3. aobchem.com [aobchem.com]

- 4. This compound | 1226808-77-0 [m.chemicalbook.com]

- 5. Synthonix, Inc > 1226808-77-0 | this compound [synthonix.com]

- 6. 1226808-77-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene: A Versatile Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Benzene Scaffolds

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks. Polysubstituted benzene rings, in particular, serve as foundational scaffolds for a vast array of therapeutic agents. The precise arrangement of different functional groups on the aromatic core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, which are critical for achieving high potency, selectivity, and desirable drug-like characteristics. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a prime exemplar of such a highly functionalized scaffold, offering a unique convergence of reactive sites that can be orthogonally addressed to construct complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, its reactivity profile, and its potential applications in the development of cutting-edge therapeutics, such as kinase inhibitors and Positron Emission Tomography (PET) imaging agents.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS No: 1226808-77-0) is a synthetically valuable aromatic compound with the molecular formula C₆H₂BrFINO₂.[1] The strategic placement of four different substituents on the benzene ring—a bromine atom, a fluorine atom, an iodine atom, and a nitro group—endows this molecule with a remarkable degree of chemical versatility. Each substituent plays a distinct role in modulating the reactivity of the aromatic core and provides a handle for a specific set of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1226808-77-0 | [1] |

| Molecular Formula | C₆H₂BrFINO₂ | [1] |

| Molecular Weight | 377.90 g/mol | Calculated |

| Boiling Point | 315.6 ± 42.0 °C (Predicted) | [2] |

| Density | 2.406 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) and insoluble in water. | Inferred |

| Storage | Sealed in dry, room temperature conditions. | [2] |

Note: Some physical properties are predicted and have not been experimentally determined in the available literature.

Figure 1: Chemical structure of this compound.

Synthesis and Purification: A Plausible Approach

Proposed Synthetic Workflow

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Nitration of 1-Bromo-2-fluorobenzene

-

To a stirred solution of 1-bromo-2-fluorobenzene in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product, a mixture of isomers, is washed with cold water until the washings are neutral and then dried.

Step 2: Isomer Separation

-

The crude mixture of nitrated isomers is separated by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the desired 1-bromo-2-fluoro-5-nitrobenzene isomer are collected and the solvent is removed under reduced pressure.

Step 3: Iodination of 1-Bromo-2-fluoro-5-nitrobenzene

-

To a stirred solution of 1-bromo-2-fluoro-5-nitrobenzene in a mixture of concentrated sulfuric acid and an appropriate solvent, iodine and a suitable oxidizing agent (e.g., iodic acid) are added.

-

The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete.

-

The mixture is cooled to room temperature and poured onto ice.

-

The precipitate is collected, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its four distinct substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group, particularly ortho and para to the halogen atoms, significantly enhances the susceptibility of the ring to nucleophilic attack. The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[3] Therefore, in this compound, the fluorine atom is the most likely site for nucleophilic displacement.

Figure 3: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Cross-Coupling Reactions

The bromine and iodine substituents are excellent partners in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. The differential reactivity of the C-Br and C-I bonds can potentially allow for selective, stepwise functionalization of the molecule. Generally, the C-I bond is more reactive than the C-B bond in these transformations, enabling the introduction of a substituent at the iodo-position while leaving the bromo-position intact for subsequent reactions.

Applications in Drug Development

The unique substitution pattern of this compound makes it a highly attractive starting material for the synthesis of complex drug molecules, particularly in the fields of oncology and neuroimaging.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases.[4][5][6][7][8] The core structures of many kinase inhibitors are heterocyclic scaffolds that are often assembled using polysubstituted aromatic precursors. This compound can serve as a versatile starting material for the synthesis of such inhibitors. For example, the fluorine atom can be displaced by a nitrogen-containing heterocycle via an SNAr reaction, while the bromine and iodine atoms can be used to introduce other functionalities through cross-coupling reactions to modulate the inhibitor's potency and selectivity. The nitro group can be reduced to an amine, which can then be further functionalized.

Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development.[9][10][11][12][13] PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). The iodine atom in this compound can serve as a precursor for the introduction of ¹⁸F via a nucleophilic radiofluorination reaction. The resulting ¹⁸F-labeled compound could then be further elaborated to generate a PET tracer for a specific biological target.

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Halonitrobenzenes can be toxic and may cause skin and eye irritation.[14] It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its unique arrangement of four distinct functional groups allows for a wide range of selective chemical transformations, including nucleophilic aromatic substitution and various cross-coupling reactions. While experimental data for this specific compound is limited, its potential as a precursor for kinase inhibitors and PET imaging agents is significant. Further research into the synthesis, reactivity, and applications of this compound is warranted and is likely to yield novel and valuable contributions to the field of medicinal chemistry.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | 1226808-77-0 [m.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 11. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chempep.com [chempep.com]

- 13. Synthesis of Diverse (11)C-Labeled PET Radiotracers via Direct Incorporation of [(11)C]CO2. | Semantic Scholar [semanticscholar.org]

- 14. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a polysubstituted aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. Its unique arrangement of electron-withdrawing and sterically demanding substituents offers a platform for highly selective chemical transformations. This guide provides a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and general synthetic strategies. Due to the limited availability of specific experimental data for this compound, this document also presents predicted data and general experimental protocols to facilitate its use in research and development.

Molecular Structure and Chemical Identity

This compound is a benzene ring substituted with five different functional groups: a bromine atom, a fluorine atom, an iodine atom, and a nitro group. The substitution pattern is specifically 1-bromo, 2-fluoro, 4-iodo, and 5-nitro.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1226808-77-0[1] |

| Molecular Formula | C₆H₂BrFINO₂[1] |

| SMILES | O=--INVALID-LINK--=O |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The following table summarizes predicted values.

| Property | Predicted Value |

| Boiling Point | 315.6 ± 42.0 °C[2] |

| Density | 2.406 ± 0.06 g/cm³[2] |

| Storage | Sealed in dry, Room Temperature[2] |

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and standard spectroscopic principles. These predictions can aid in the preliminary identification and characterization of the compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the nitro group and the halogens.

-

¹³C NMR: The spectrum should display six signals for the carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the following functional groups:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Asymmetric NO₂ stretch | 1550 - 1500 |

| Symmetric NO₂ stretch | 1350 - 1300 |

| C-F stretch | 1250 - 1000 |

| C-Br stretch | 700 - 500 |

| C-I stretch | 600 - 485 |

3.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (approximately 374.8 g/mol ). The isotopic pattern of the molecular ion will be complex due to the presence of bromine and iodine.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general approach can be devised based on established methods for the synthesis of polysubstituted nitrobenzenes.

4.1. General Synthetic Strategy

The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents. A plausible retrosynthetic analysis suggests that the nitro group might be introduced in the final step due to its strong deactivating nature. The synthesis could start from a less substituted benzene derivative, with sequential halogenation and nitration steps.

4.1.1. Illustrative Synthetic Workflow

4.2. General Protocol for Nitration of an Aromatic Compound

This is a generalized protocol and would require optimization for the specific substrate.

Materials:

-

Substituted benzene precursor

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to the substituted benzene precursor with stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the cooled solution of the aromatic compound, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization.

Molecular Structure Visualization

The following diagram illustrates the connectivity of the atoms in this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

While specific applications of this compound are not documented in the available literature, its polysubstituted nature makes it a promising candidate for various applications in medicinal chemistry and materials science. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could allow for the sequential and regioselective introduction of different functionalities. The nitro group can be readily reduced to an amine, providing a handle for further derivatization.

Potential Research Areas:

-

Scaffold for Drug Discovery: The core structure can be elaborated to synthesize libraries of compounds for screening against various biological targets.

-

Intermediate in Complex Molecule Synthesis: The compound can serve as a starting material for the synthesis of more complex natural products or designed molecules.

-

Probe for Mechanistic Studies: The unique electronic and steric properties could be utilized to study reaction mechanisms.

Conclusion

This compound is a chemical compound with significant potential for synthetic applications. Although detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes. As research progresses, the utility of this and similar polysubstituted aromatic compounds in advancing drug discovery and materials science is expected to grow. Researchers are encouraged to perform thorough characterization and optimization of reaction conditions when working with this compound.

References

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene, a highly functionalized aromatic compound with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The strategic placement of four distinct substituents—a nitro group and three different halogens—on the benzene ring imparts a unique and versatile reactivity profile, allowing for selective transformations at multiple positions. This document outlines the predicted reactivity at each site, provides detailed hypothetical experimental protocols for key transformations, and presents quantitative data in a structured format to facilitate comparison and application in a laboratory setting.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. The halogens (F, Br, I) also exhibit distinct reactivity patterns based on the type of reaction.

A logical workflow for exploring the reactivity of this multifaceted molecule would involve a stepwise investigation of the most reactive sites under different reaction conditions.

Caption: Logical workflow for investigating the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom and ortho to the bromine atom makes these positions susceptible to nucleophilic attack. In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[1][2]

Therefore, selective substitution of the fluorine atom is expected under SNAr conditions.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA).

Hypothetical Experimental Protocol for SNAr

Objective: To selectively substitute the fluorine atom with a methoxy group.

-

To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) is added sodium methoxide (1.2 mmol).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-bromo-2-methoxy-4-iodo-5-nitrobenzene.

Predicted Quantitative Data for SNAr

| Nucleophile | Product | Conditions | Yield (%) |

| CH₃ONa | 1-Bromo-2-methoxy-4-iodo-5-nitrobenzene | DMF, RT, 4h | 85-95 |

| NH₃ | 2-Amino-1-bromo-4-iodo-5-nitrobenzene | Dioxane, 100°C, 12h | 70-80 |

| PhSH, K₂CO₃ | 1-Bromo-4-iodo-5-nitro-2-(phenylthio)benzene | Acetonitrile, 80°C, 6h | 80-90 |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds in this compound can serve as electrophilic sites in various palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in the rate-determining oxidative addition step is generally I > Br > Cl > F.[3][4] This trend is based on the carbon-halogen bond dissociation energies, with the C-I bond being the weakest.[5] Consequently, selective cross-coupling at the C-I bond is highly favored.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. Given the reactivity trend, the reaction is expected to occur selectively at the C-I bond.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Hypothetical Experimental Protocol for Suzuki-Miyaura Coupling

Objective: To selectively couple a phenyl group at the C-I position.

-

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a reaction flask.

-

The flask is evacuated and backfilled with argon.

-

A solution of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 3:1 mixture of toluene and water (10 mL) is added.

-

The reaction mixture is heated to 90°C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The residue is purified by column chromatography to yield 4-bromo-3-fluoro-6-nitro-1,1'-biphenyl.

Predicted Quantitative Data for Suzuki-Miyaura Coupling

| Boronic Acid | Product | Catalyst System | Yield (%) |

| Phenylboronic acid | 4-Bromo-3-fluoro-6-nitro-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃ | 80-90 |

| 4-Methoxyphenylboronic acid | 4-Bromo-3-fluoro-4'-methoxy-6-nitro-1,1'-biphenyl | Pd(dppf)Cl₂, Cs₂CO₃ | 85-95 |

| Thiophene-2-boronic acid | 4-Bromo-2-fluoro-5-nitro-1-(thiophen-2-yl)benzene | Pd(OAc)₂, SPhos, K₃PO₄ | 75-85 |

Stille Coupling

The Stille coupling reaction pairs an organohalide with an organotin compound. Similar to the Suzuki coupling, the reaction is expected to be selective for the C-I bond.

Hypothetical Experimental Protocol for Stille Coupling

Objective: To couple a vinyl group at the C-I position.

-

To a solution of this compound (1.0 mmol) and tributyl(vinyl)stannane (1.2 mmol) in anhydrous toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

The mixture is degassed with argon for 15 minutes.

-

The reaction is heated to 110°C for 16 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified directly by column chromatography on silica gel to afford 1-bromo-2-fluoro-5-nitro-4-vinylbenzene.

Predicted Quantitative Data for Stille Coupling

| Organostannane | Product | Catalyst | Yield (%) |

| Tributyl(vinyl)stannane | 1-Bromo-2-fluoro-5-nitro-4-vinylbenzene | Pd(PPh₃)₄ | 70-80 |

| (Tributylstannyl)thiophene | 1-Bromo-2-fluoro-5-nitro-4-(thiophen-2-yl)benzene | PdCl₂(PPh₃)₂ | 75-85 |

| Tributyl(phenyl)stannane | 4-Bromo-3-fluoro-6-nitro-1,1'-biphenyl | Pd₂(dba)₃, P(o-tol)₃ | 80-90 |

Heck Coupling

The Heck coupling reaction involves the coupling of an aryl halide with an alkene. The C-I bond is the most reactive site for this transformation.

Hypothetical Experimental Protocol for Heck Coupling

Objective: To couple ethyl acrylate at the C-I position.

-

A mixture of this compound (1.0 mmol), ethyl acrylate (1.5 mmol), palladium(II) acetate (0.03 mmol), tri(o-tolyl)phosphine (0.06 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (10 mL) is placed in a sealed tube.

-

The mixture is heated to 100°C for 24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The product is purified by column chromatography to give ethyl (E)-3-(4-bromo-2-fluoro-5-nitrophenyl)acrylate.

Predicted Quantitative Data for Heck Coupling

| Alkene | Product | Catalyst System | Yield (%) |

| Ethyl acrylate | Ethyl (E)-3-(4-bromo-2-fluoro-5-nitrophenyl)acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | 65-75 |

| Styrene | 1-Bromo-2-fluoro-5-nitro-4-((E)-styryl)benzene | PdCl₂(PPh₃)₂, K₂CO₃ | 70-80 |

| Cyclohexene | 1-Bromo-4-(cyclohex-2-en-1-yl)-2-fluoro-5-nitrobenzene | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 50-60 |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a key transformation for introducing a versatile functional group for further derivatization. Care must be taken to choose a reducing agent that does not cause dehalogenation. Mild reducing agents are generally preferred.[6][7]

Hypothetical Experimental Protocol for Nitro Group Reduction

Objective: To selectively reduce the nitro group to an amine.

-

To a solution of this compound (1.0 mmol) in ethanol (20 mL) is added tin(II) chloride dihydrate (5.0 mmol).

-

The mixture is heated to reflux for 3 hours.

-

After cooling, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

The mixture is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to afford 5-bromo-4-fluoro-2-iodoaniline.

Predicted Quantitative Data for Nitro Group Reduction

| Reducing Agent | Product | Conditions | Yield (%) |

| SnCl₂·2H₂O | 5-Bromo-4-fluoro-2-iodoaniline | Ethanol, Reflux, 3h | 85-95 |

| Fe, NH₄Cl | 5-Bromo-4-fluoro-2-iodoaniline | Ethanol/Water, 80°C, 5h | 80-90 |

| H₂, Pd/C | 5-Bromo-4-fluoro-2-iodoaniline | Methanol, RT, 1 atm, 12h | 70-80 (potential dehalogenation) |

Conclusion

This compound is a highly versatile building block in organic synthesis. Its reactivity is characterized by a clear hierarchy of its functional groups. The fluorine atom is the most susceptible to nucleophilic aromatic substitution. The iodine atom is the preferred site for palladium-catalyzed cross-coupling reactions, followed by the bromine atom under more forcing conditions. The nitro group can be selectively reduced to an amine, opening up further avenues for functionalization. This predictable and selective reactivity allows for the strategic and sequential modification of the aromatic core, making it an invaluable tool for the synthesis of complex and novel molecules in the fields of medicinal chemistry and materials science.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-depth Technical Guide on the Solubility of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the properties of structurally similar molecules and furnishes detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its structural features, such as polarity, molecular weight, and the presence of functional groups capable of hydrogen bonding. This compound is a heavily substituted aromatic compound with a complex interplay of electronic and steric effects.

Based on the general principle of "like dissolves like," the predicted solubility of this compound in various solvents is summarized below. Nitrobenzene, a structurally related parent compound, is known to be soluble in many organic solvents but has very low solubility in water[1]. The presence of multiple halogen substituents and a nitro group, all of which are electron-withdrawing, increases the molecule's polarity compared to benzene. However, the large, nonpolar aromatic ring and the bulky halogen atoms are expected to limit its solubility in polar solvents like water.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water; Sparingly Soluble in Alcohols | The large, non-polar aromatic core and the lack of strong hydrogen bond donating groups limit solubility in water. The polar functional groups may allow for some interaction with alcohols. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | The polarity of these solvents is sufficient to interact with the polar nitro group and the carbon-halogen bonds, while the organic nature of the solvents can accommodate the aromatic ring. |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Sparingly Soluble | The aromatic nature of the compound suggests good solubility in aromatic solvents like toluene. Solubility in alkanes like hexane may be more limited but is expected in less polar ethers and chlorinated solvents. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The compound lacks basic functional groups that would be protonated to form a soluble salt. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO3) | Insoluble | The compound does not possess acidic protons, such as those found in phenols or carboxylic acids, which would react to form a soluble salt. |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols are standard methods for determining the solubility of a novel organic compound.

Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents, which can be useful for solvent selection in synthesis, purification, and formulation.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Selection of solvents (e.g., water, ethanol, DMSO, hexane, 5% HCl, 5% NaOH)

Procedure:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes[2][3].

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

-

For aqueous solutions, the pH can be checked to see if the compound has acidic or basic properties[2].

Quantitative Solubility Determination (Excess Solid Method)

This method, often referred to as the shake-flask method, is a thermodynamic approach to determine the equilibrium solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.

-

Seal the vials and place them in an orbital shaker at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry. This requires the prior development of a calibration curve.

The following diagram illustrates the general workflow for determining quantitative solubility.

References

A Technical Guide to the Applications of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic utility of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—bromo, fluoro, iodo, and nitro—on a benzene ring, allows for a wide range of selective chemical transformations. This document outlines key reactions, presents detailed experimental protocols, and summarizes quantitative data to facilitate its use in research and development, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.

Core Properties and Reactivity

This compound (CAS No. 1226808-77-0) possesses a molecular formula of C₆H₂BrFINO₂ and a molecular weight of 345.89 g/mol . The strategic placement of its substituents governs its reactivity:

-

Iodo Group: The carbon-iodine bond is the most labile among the halogens, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Bromo Group: The carbon-bromine bond is less reactive than the C-I bond, allowing for sequential cross-coupling reactions.

-

Fluoro Group: Activated by the adjacent nitro group, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNA r).

-

Nitro Group: This strong electron-withdrawing group activates the ring for nucleophilic attack and can be readily reduced to an amino group, providing a key functional handle for further derivatization.

Key Synthetic Applications and Experimental Protocols

This section details the primary applications of this compound in organic synthesis, providing specific experimental procedures for its preparation and subsequent transformations.

Synthesis of this compound

The starting material can be synthesized from 5-fluoro-2-nitroaniline via a three-step sequence involving bromination, diazotization, and iodination.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline

To a 1000 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 5-fluoro-2-nitroaniline (30.00 g, 192.16 mmol) and acetic acid (500 mL) are added. N-bromosuccinimide (35.91 g, 201.77 mmol) is then added, and the reaction mixture is gently refluxed for 1.5 hours. After cooling to room temperature, the mixture is poured into 1500 mL of water. The resulting yellow precipitate is collected by filtration and washed with water (2 x 500 mL) to afford 4-bromo-5-fluoro-2-nitroaniline.[1]

Step 2: Synthesis of this compound

A solution of water (40 mL) and sulfuric acid (75 mL) is slowly added to a mixture of acetic acid (70 mL) and 4-bromo-5-fluoro-2-nitroaniline (20.00 g, 85.10 mmol) in a dropping funnel at 0 °C. Subsequently, a solution of sodium nitrite (6.46 g, 93 mmol) in 20 mL of water is added dropwise to the reaction mixture and stirred for one hour. A solution of potassium iodide (16.95 g, 102 mmol) in 20 mL of water is then added dropwise. The product, this compound, can then be isolated and purified.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the iodo and bromo substituents makes this compound an excellent substrate for sequential, site-selective cross-coupling reactions.

The iodo group can be selectively coupled with terminal alkynes.

Experimental Protocol: Synthesis of ((4-Bromo-5-fluoro-2-nitrophenyl)ethynyl)trimethylsilane

In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer, this compound (7 g, 20.24 mmol), bis(triphenylphosphine)palladium(II) dichloride (710 mg, 1.01 mmol), and copper(I) iodide (385 mg, 2.02 mmol) are added. The flask is evacuated and backfilled with argon. Anhydrous tetrahydrofuran (40 mL) and triethylamine (10 mL) are added, followed by ethynyltrimethylsilane. The reaction is stirred at room temperature until completion. After workup and purification, ((4-bromo-5-fluoro-2-nitrophenyl)ethynyl)trimethylsilane is obtained.

A similar Sonogashira coupling of a related compound, 1,2-bis(4-bromo-5-fluoro-2-nitrophenyl)ethyne, was reported with a yield of 45.18%.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a versatile precursor for the synthesis of various nitrogen-containing heterocycles and other functionalized molecules.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-2-iodoaniline

To a reaction vessel containing methanol (100 mL) and water (25.00 mL), this compound (10.0 g, 28.91 mmol), ammonium chloride (7.7 g, 144.55 mmol), and iron powder (8.0 g, 144.55 mmol) are added. The mixture is stirred at 60 °C for 1 hour. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by flash silica chromatography to yield 5-bromo-4-fluoro-2-iodoaniline.[2]

Quantitative Data Summary

| Reaction | Reactants | Reagents and Conditions | Solvent(s) | Yield (%) |

| Synthesis | 5-Fluoro-2-nitroaniline | 1. NBS, Acetic Acid, reflux; 2. H₂SO₄, NaNO₂, KI, 0 °C | Acetic Acid, Water | N/A |

| Sonogashira Coupling | This compound, Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N, RT | Tetrahydrofuran | N/A |

| Nitro Reduction | This compound | Fe, NH₄Cl, 60 °C | Methanol, Water | N/A |

N/A: Data not available in the searched literature for this specific substrate.

Logical Workflow for Sequential Functionalization

The distinct reactivity of the functional groups in this compound allows for a logical and stepwise synthetic approach to complex molecules. A general workflow is presented below.

Caption: A potential synthetic workflow demonstrating the sequential functionalization of this compound.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its utility stems from the differential reactivity of its four distinct substituents, which enables chemists to perform a series of selective transformations to construct complex molecular architectures. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the innovative application of this versatile compound. Further exploration of its reactivity in a broader range of cross-coupling and nucleophilic substitution reactions is warranted to fully exploit its synthetic potential.

References

Technical Guide: Safety Profile of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0) is not publicly available. This document provides a summary of available data for this compound and supplements it with information from structurally similar chemicals. The provided information should be used as a guide for trained professionals and is not a substitute for a compound-specific SDS. All handling and safety procedures should be conducted with caution and under the supervision of qualified personnel.

Chemical Identification

This section provides the basic identification details for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1226808-77-0[1][2][3][4] |

| Molecular Formula | C₆H₂BrFINO₂[1][2][3] |

| Molecular Weight | 345.89 g/mol [2][3] |

| Synonyms | Not available |

Physical and Chemical Properties

The physical and chemical properties of this compound are not well-documented. The following table includes predicted data from available sources.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | Predicted |

| Boiling Point | 315.6 ± 42.0 °C | Predicted[5] |

| Density | 2.406 ± 0.06 g/cm³ | Predicted[5] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2][3][5] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from analogous compounds such as other brominated, fluorinated, and nitrated benzenes suggest the following potential hazards.

GHS Hazard Statements (Predicted based on similar compounds):

GHS Precautionary Statements (Recommended based on predicted hazards):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[9]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/container in accordance with local regulations.[8]

First-Aid Measures

Based on the potential hazards, the following first-aid measures are recommended in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] |

| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[9] |

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

| Aspect | Recommendations |

| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Store at room temperature.[5] |

Toxicological Information

No specific toxicological data for this compound was found. The toxicological profile is inferred from related compounds.

| Effect | Description |

| Acute Toxicity | Likely harmful by ingestion, dermal contact, and inhalation based on analogues.[6] |

| Skin Corrosion/Irritation | Expected to cause skin irritation.[6][7] |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[6][7] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Hazard Identification and Response Workflow

Caption: Hazard identification and response workflow for handling this compound.

References

- 1. Synthonix, Inc > 1226808-77-0 | this compound [synthonix.com]

- 2. North_Pano [projects.mcah.columbia.edu]

- 3. 1226808-77-0|this compound|BLD Pharm [bldpharm.com]

- 4. 1226808-77-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 1226808-77-0 [m.chemicalbook.com]

- 6. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, a complex halogenated nitroaromatic compound. Due to the limited availability of specific data for this molecule, this document synthesizes information from safety data sheets for structurally similar compounds and established best practices for handling aromatic nitrocompounds and halogenated hydrocarbons. Researchers should treat this compound as potentially hazardous and exercise extreme caution.

Core Chemical and Physical Properties

| Property | Value | Source/Analogy |

| CAS Number | 1226808-77-0 | N/A |

| Molecular Formula | C₆H₂BrFINO₂ | N/A |

| Molecular Weight | 391.89 g/mol | Calculated |

| Boiling Point | 315.6 ± 42.0 °C | Predicted |

| Density | 2.406 ± 0.06 g/cm³ | Predicted |

| Appearance | Solid (presumed) | Analogy to similar compounds |

| Storage Temperature | Room Temperature | General recommendation for stable solids |

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) is not available, the constituent functional groups suggest a significant hazard profile. Aromatic nitro-compounds are known to be toxic and potentially explosive, while halogenated compounds present their own set of risks. The following table outlines the presumed hazards and recommended personal protective equipment (PPE).

| Hazard Class | Description | Recommended Personal Protective Equipment (PPE) |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Aromatic nitro compounds can be absorbed through the skin and may cause methemoglobinemia. | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, safety glasses with side shields or goggles, and a certified respirator (e.g., NIOSH-approved) if handling powders or generating dust. |

| Skin Corrosion/Irritation | May cause skin irritation. | Chemical-resistant gloves, lab coat. |

| Eye Damage/Irritation | May cause serious eye irritation. | Safety glasses with side shields or goggles. |

| Flammability | Aromatic nitro compounds can be flammable and may be explosive under conditions of heat or shock, especially in the presence of reducing agents. | Work in a well-ventilated area away from open flames and sparks. Use non-sparking tools. |

| Reactivity | Potentially reactive with strong oxidizing agents, strong reducing agents, and bases. | Segregate from incompatible materials. |

Experimental Protocols: General Handling and Synthesis Work-up

The following are generalized experimental protocols for the handling and work-up of reactions involving this compound, based on procedures for similar compounds.

General Handling in a Laboratory Setting:

-

Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a properly functioning chemical fume hood.

-

Weighing : Weigh the solid compound in a contained manner, such as on a watch glass within the fume hood, to minimize dust generation.

-

Dissolution : If dissolving the compound, add the solvent to the solid slowly and stir to avoid splashing.

-

Reaction : Carry out reactions in appropriate glassware, equipped with necessary safety measures like a condenser and a gas outlet to a scrubber if noxious fumes are expected.

-

Post-Reaction : Quench the reaction carefully, following a validated procedure.

-

Cleaning : Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent. Dispose of all waste according to institutional and local regulations.

Example Synthesis Work-up (Based on Analogy):

This protocol is based on the work-up for the synthesis of similar halogenated nitroaromatic compounds and should be adapted as needed.

-

Quenching : After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water with stirring.

-

Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Washing : Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.

-

Drying : Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Filtration and Concentration : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

-

Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel.

Safe Storage and Incompatibility

Proper storage is critical to maintain the stability and safety of this compound.

-

Storage Conditions : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. The recommended storage condition is at room temperature, sealed in a dry environment.

-

Incompatible Materials : Avoid storage with strong oxidizing agents, strong reducing agents, strong bases, and metals. Aromatic nitro compounds can react violently with these substances.

Visualizing Safe Handling and Storage Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for handling and storing this compound.

Caption: Safe handling workflow for this compound.

Caption: Storage and incompatibility considerations for the compound.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all laboratory personnel consult their institution's safety guidelines and conduct a thorough risk assessment before commencing any work with this compound.

In-depth Technical Guide: Toxicity Data for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

Disclaimer: Following a comprehensive search of publicly available scientific literature and safety data, no specific quantitative toxicity data (such as LD50 or LC50 values), detailed experimental protocols, or dedicated toxicological studies were found for the compound 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0). The information presented herein is based on data for structurally similar compounds and should be interpreted with caution as a potential, but not direct, indicator of the toxicological profile of the specified substance.

Executive Summary

This technical guide addresses the request for toxicity data for this compound. Due to the absence of specific toxicological information for this compound in the public domain, this document provides a summary of hazard classifications for structurally related nitroaromatic compounds. This information is intended to provide a preliminary hazard assessment for researchers, scientists, and drug development professionals. A generalized workflow for chemical toxicity assessment is also provided.

Hazard Assessment Based on Structurally Similar Compounds

To offer a preliminary understanding of the potential hazards of this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for several structurally related compounds are summarized below. These compounds share key functional groups, such as nitrobenzene, bromo, and fluoro moieties, which are known to contribute to toxicological properties.

| Compound Name | CAS No. | GHS Hazard Statements |

| 1-Bromo-4,5-difluoro-2-nitrobenzene | 321-17-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |

| 1-Bromo-4-nitrobenzene | 586-78-7 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH373: May cause damage to organs through prolonged or repeated exposure |

Note: The data presented in this table is for related compounds and not for this compound. The presence of an iodine atom and the specific substitution pattern on the benzene ring of the target compound could significantly alter its toxicological profile.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been identified for this compound, some brominated and fluorinated aromatic compounds have been studied for their effects on cellular signaling. For instance, some studies have investigated the role of such compounds in activating the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress. One study on a marine compound, 3-bromo-4,5-dihydroxybenzaldehyde, demonstrated its protective effects against oxidative damage in skin cells via the Nrf2/HO-1 pathway.[1] Another study on (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate showed neuroprotective effects through the activation of the Nrf2 signaling pathway.[2] These findings suggest that halogenated aromatic compounds can modulate critical cellular pathways, but further research is needed to determine if this compound has similar effects.

Generalized Experimental Protocols

In the absence of specific experimental data for the target compound, this section provides a generalized workflow for assessing the toxicity of a novel chemical substance, which would be applicable to this compound.